Cas no 60252-35-9 (3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid)

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid structure
60252-35-9 structure
Product Name:3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid
CAS No:60252-35-9
MF:C32H59N5O9
MW:657.83896946907
CID:951490
PubChem ID:431973
Update Time:2025-04-19

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid
    • Sodium pepsinostreptin; NSC301503; 12,20-Dihydroxy-11,19-diisobutyl-5,8-diisopropyl-16-methyl-3,6,9,14,17-pentaoxo-4,7,10,15,18-pentaazadocosan-22-oic acid; AC1L8SHR; CTK5B1199; AG-G-15571; NSC 301503; NSC-301503;
    • NSC 301503
    • Sodium pepsinostreptin
    • 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methyl-heptanoic acid
    • NSC-301503
    • 12,20-Dihydroxy-11,19-diisobutyl-5,8-diisopropyl-16-methyl-3,6,9,14,17-pentaoxo-4,7,10,15,18-pentaazadocosan-22-oic acid
    • 60252-35-9
    • 3,6,9,12,14,17,20-Heptahydroxy-16-methyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid
    • Sodium pe.psi.nostreptin
    • NSC301503
    • DTXSID00975668
    • Inchi: 1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43)
    • InChI Key: HUOUXPWOUNLCOX-UHFFFAOYSA-N
    • SMILES: OC(CC(NC(C)C(NC(C(CC(=O)O)O)CC(C)C)=O)=O)C(CC(C)C)NC(C(C(C)C)NC(C(C(C)C)NC(CC)=O)=O)=O

Computed Properties

  • Exact Mass: 657.43157
  • Monoisotopic Mass: 657.43127848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 21
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 7
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 223Ų

Experimental Properties

  • PSA: 223.26

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk